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Compound of Interest

Compound Name: Formoterol hemifumarate hydrate

Cat. No.: B15616677 Get Quote

Welcome to the technical support center for the formulation of low-dose formoterol in

suspension-based pressurized metered-dose inhalers (pMDIs). This resource provides

troubleshooting guidance and answers to frequently asked questions to assist researchers,

scientists, and drug development professionals in overcoming common challenges during their

experimental work.

Troubleshooting Guide
This section addresses specific issues that may be encountered during the formulation of low-

dose formoterol suspension pMDIs.

Question: Why am I observing poor dose content uniformity (DCU) in my formoterol suspension

pMDI throughout the canister's life?

Answer:

Poor dose content uniformity is a frequent and critical challenge in low-dose formoterol

suspension pMDIs. The low concentration of the active pharmaceutical ingredient (API) makes

it difficult to achieve a consistent dose with each actuation. Several factors can contribute to

this issue:

Inadequate Suspension Stability: Formoterol particles may either sediment or cream (float)

depending on the density difference with the propellant.[1] This leads to a non-uniform
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distribution of the drug within the canister. Shaking the pMDI is crucial to redisperse the drug,

but the suspension may not remain stable long enough for consistent dosing.[1]

Particle Agglomeration: Formoterol particles can aggregate, leading to larger, less respirable

particles and inconsistent dosing. This can be exacerbated by the manufacturing process

and storage conditions.

Adhesion to Canister Walls: The low dose of formoterol means that even minor adhesion of

drug particles to the internal surfaces of the canister can significantly impact the delivered

dose.

Valve Inefficiency: The metering valve may not function optimally with the specific

formulation, leading to inconsistent dose delivery.

Troubleshooting Steps:

Optimize the Suspension System:

Surfactants/Suspending Agents: Incorporate a suitable surfactant (e.g., oleic acid, sorbitan

trioleate) or a suspending agent to improve the physical stability of the suspension.[2]

Co-solvent: The addition of a co-solvent like ethanol can modify the propellant's properties

and enhance the solubility of surfactants, but it can also increase the risk of Ostwald

ripening if the drug has some solubility.[3]

Bulking Agents: Consider using a bulking agent, such as submicron lactose, to increase

the total solid content in the formulation. This can improve the consistency of low-dose

delivery.[4]

Control Particle Size:

Ensure the micronized formoterol has a well-controlled particle size distribution (PSD). A

narrow PSD helps in maintaining suspension stability and improves lung deposition.

Investigate different micronization techniques to achieve the desired particle

characteristics.

Evaluate Canister and Valve Compatibility:
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Test different types of canisters, including those with protective coatings (e.g., epoxy-

phenolic polymer), to minimize drug adhesion.[5]

Ensure the valve materials are compatible with the formulation and that the metering

volume is appropriate and consistent.

Refine Manufacturing Process:

Control humidity during manufacturing, as formoterol is moisture-sensitive.[4]

Optimize the agitation process during filling to ensure a homogenous suspension.

Question: My formoterol pMDI formulation shows significant chemical degradation upon

storage. What are the likely causes and how can I improve stability?

Answer:

Formoterol is known to be sensitive to chemical degradation, particularly in the presence of

moisture and certain excipients.[4][6] Solution-based pMDIs often show greater chemical

degradation compared to suspension formulations.[4]

Potential Causes of Degradation:

Moisture Content: Formoterol is susceptible to hydrolytic degradation. Moisture can be

introduced during manufacturing or through ingress during storage.[6]

Oxidation: As a phenylalkylamino derivative, formoterol is prone to oxidative degradation.[6]

Interaction with Excipients: Some excipients or impurities within them can catalyze the

degradation of formoterol.

pH of the Formulation: The micro-environment pH can influence the rate of degradation.

Troubleshooting Steps:

Control Moisture:

Implement stringent humidity control during all stages of manufacturing and packaging.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.pharmaexcipients.com/wp-content/uploads/attachments/1-s2.0-S1818087615000690-main.pdf?t=1445925563
https://www.pharmtech.com/view/developing-robust-formoterol-containing-suspension-pmdis-enhanced-shelf-lives
https://www.pharmtech.com/view/developing-robust-formoterol-containing-suspension-pmdis-enhanced-shelf-lives
https://discovery.ucl.ac.uk/id/eprint/1471878/3/Ooi_Manuscript_EODD_revision_final.pdf
https://www.pharmtech.com/view/developing-robust-formoterol-containing-suspension-pmdis-enhanced-shelf-lives
https://discovery.ucl.ac.uk/id/eprint/1471878/3/Ooi_Manuscript_EODD_revision_final.pdf
https://discovery.ucl.ac.uk/id/eprint/1471878/3/Ooi_Manuscript_EODD_revision_final.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616677?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Use desiccants in the secondary packaging if necessary.

Select canister and valve components with low moisture permeability.

Minimize Oxidation:

Consider purging the formulation with an inert gas like nitrogen during manufacturing to

displace oxygen.

Evaluate the addition of an antioxidant, ensuring its compatibility with the formulation and

regulatory acceptance.

Excipient Selection and Purity:

Use high-purity excipients with low levels of reactive impurities.

Screen different surfactants and co-solvents for their impact on formoterol stability.

In some cases, the addition of a small amount of a weak acid has been shown to improve

the stability of formoterol in solution formulations.[3]

Storage Conditions:

Some solution-based formoterol pMDIs require refrigerated storage to limit degradation.[4]

For suspension formulations, room temperature stability is often achievable with proper

formulation design.[7][8]

Conduct comprehensive stability studies at various temperature and humidity conditions to

determine the optimal storage recommendations.

Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of formoterol fumarate dihydrate to consider during

formulation?

A1: Key physical properties include its solubility, particle size, and solid-state characteristics.

Formoterol fumarate dihydrate is a white to yellowish crystalline powder.[9] Its solubility varies
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significantly in different solvents, which is a critical consideration for both suspension and

solution pMDIs.

Property Value/Description Reference

Water Solubility
Slightly soluble; 1.16 ± 0.02

mg/mL at 25 °C
[9][10]

Methanol Solubility Soluble [9][11]

Ethanol Solubility Sparingly soluble [9][10]

Acetonitrile Solubility Practically insoluble [11]

Diethyl Ether Solubility Practically insoluble [9]

Melting Point
Approximately 138°C (with

decomposition)
[9]

Q2: What is a typical target particle size for formoterol in a suspension pMDI?

A2: For effective delivery to the lungs, the mass median aerodynamic diameter (MMAD) of the

aerosolized particles should ideally be between 1 and 5 µm. For combination products, the

MMAD of formoterol has been reported in the range of 3.15-3.52 µm and even as low as 0.8

µm in some formulations.[12][13] Achieving a fine particle fraction (FPF) in the desired range is

crucial for therapeutic efficacy.[12]

Q3: What are the advantages and disadvantages of suspension vs. solution pMDI formulations

for formoterol?

A3: The choice between a suspension and a solution formulation involves a trade-off between

chemical stability and physical stability.
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Formulation Type Advantages Disadvantages

Suspension

Generally better chemical

stability for moisture-sensitive

drugs like formoterol.[4]

Prone to physical instability

issues like sedimentation,

creaming, and particle

agglomeration, which can lead

to poor dose uniformity.[4][6]

Requires shaking before use.

[1]

Solution

Homogeneous formulation,

leading to excellent dose

uniformity without the need for

shaking.[4]

Formoterol is more susceptible

to chemical degradation in

solution.[4] May require co-

solvents (e.g., ethanol) which

can affect the aerosolization

properties.[3] Often requires

refrigerated storage.[4]

Q4: Which analytical methods are suitable for determining the content of formoterol in a pMDI

formulation?

A4: Several analytical methods can be used for the quantification of formoterol in pMDI

formulations. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid

Chromatography (UPLC) are the most common and robust methods.
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Method Description
Linearity Range
(Formoterol)

Reference

UV

Spectrophotometry

A simple and rapid

method, often used for

initial screening.

Wavelengths around

214 nm, 216 nm, or

229 nm are typically

used.[14][15]

2-12 µg/mL [14]

Derivative

Spectrophotometry

First-order derivative

can be used to

resolve formoterol

from other

components.

2-12 µg/mL [14]

RP-HPLC/UPLC

The most widely used

method for assay and

impurity profiling. A

C18 column is

commonly employed

with UV detection.[14]

[16]

2-7 µg/mL (HPLC),

0.048–4.8 µg/mL (Ion-

pairing LC)

[14][17]

Experimental Protocols
Protocol 1: Determination of Dose Content Uniformity

Objective: To assess the uniformity of the delivered dose from a formoterol suspension pMDI.

Methodology:

Prime the pMDI by shaking and actuating the recommended number of times.

Shake the pMDI vigorously for 5 seconds.
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Immediately actuate a single dose into a suitable collection apparatus (e.g., a dose collection

tube).

Rinse the collection apparatus with a known volume of a suitable solvent (e.g., a mixture of

methanol and water) to dissolve the collected drug.

Analyze the resulting solution for formoterol content using a validated HPLC method.

Repeat this procedure for multiple actuations throughout the canister's life (e.g., beginning,

middle, and end).

Calculate the amount of formoterol delivered per actuation and determine the mean,

standard deviation, and relative standard deviation (RSD) to assess uniformity.

Protocol 2: Aerodynamic Particle Size Distribution (APSD) by Cascade Impaction

Objective: To determine the aerodynamic particle size distribution of the aerosolized formoterol.

Methodology:

Assemble a cascade impactor (e.g., Andersen Cascade Impactor or Next Generation

Impactor) according to the manufacturer's instructions.

Coat the collection surfaces of the impactor with a suitable solvent or coating to prevent

particle bounce.

Connect the impactor to a vacuum pump calibrated to the desired flow rate (e.g., 28.3

L/min).

Prime the pMDI and shake it for 5 seconds.

Insert the pMDI mouthpiece into the induction port of the impactor.

Actuate a single puff (or a specified number of puffs) into the impactor while the vacuum

pump is running.

Disassemble the impactor and rinse each stage and the filter with a known volume of

solvent.
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Analyze the solutions from each stage for formoterol content using a validated HPLC

method.

Calculate the mass of formoterol deposited on each stage and determine the Mass Median

Aerodynamic Diameter (MMAD) and Fine Particle Fraction (FPF).

Visualizations
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Caption: Workflow for the development of a low-dose formoterol suspension pMDI.
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Caption: Inter-relationships of components in a formoterol suspension pMDI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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